cPLA2-Selective Inhibition: IS-741 Differentiates from Broad-Spectrum PLA2 Inhibitors
IS-741 demonstrates selective inhibition of cytosolic phospholipase A2 (cPLA2) over secretory PLA2 (sPLA2) in a canine acute necrotizing pancreatitis model [1]. This isoform selectivity distinguishes IS-741 from broad-spectrum PLA2 inhibitors that target both cPLA2 and sPLA2 with similar potency. In tissue homogenates from dogs with induced pancreatitis, cPLA2 activity in the pancreas, lung, and renal cortex was markedly lower in IS-741-treated animals versus untreated controls, while sPLA2 activity in these same tissues did not differ significantly between groups [1].
| Evidence Dimension | cPLA2 activity in pancreatic tissue |
|---|---|
| Target Compound Data | Markedly lower than control |
| Comparator Or Baseline | Untreated control (cPLA2 activity elevated) |
| Quantified Difference | Statistically significant reduction; magnitude not numerically quantified in abstract |
| Conditions | Canine acute necrotizing pancreatitis model; IS-741 IV at 6 and 30 h post-induction |
Why This Matters
cPLA2-selective inhibition preserves sPLA2-mediated physiological functions while targeting the pro-inflammatory arachidonic acid cascade, potentially reducing off-target effects associated with broad-spectrum PLA2 blockade.
- [1] Isaji S, et al. Effect of IS-741 on acute necrotizing pancreatitis in dogs. Digestion. 1999;60 Suppl 1:47-51. View Source
